
6-(Difluoromethyl)-1h-indole
Vue d'ensemble
Description
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods, including nucleophilic, electrophilic, and free radical difluoromethylation reactions, have been developed .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is characterized by the presence of a difluoromethyl group (CF2H). This group can be attached to various molecular frameworks, leading to a wide range of difluoromethylated compounds .Chemical Reactions Analysis
Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. These reactions can be facilitated by various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific molecular structures .Applications De Recherche Scientifique
- Application : Difluoromethylation is a key process in the synthesis of various organofluorine compounds . These compounds are prevalent in many pharmaceuticals and agrochemicals .
- Methods : The process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Results : The advances in this field have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
- Application : Difluoromethylation is important for functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
- Methods : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . The process involves difluoromethylation of heterocycles via a radical process .
- Results : Significant progress has been made in the past decades, with state-of-the-art advances in difluoromethylation of heterocycles .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Scientific Field: Pharmaceutical Chemistry
- Application : The synthesis of phenanthridine-based pharmaceutical compounds . Phenanthridines are heterocyclic compounds known for their anticancer and antitumor properties .
- Methods : A promising synthesis approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . The researchers synthesized 6-(difluoromethyl)phenanthridines by first generating a highly reactive difluoromethyl radical (•CF2H) through the oxidation of aryl-substituted difluoromethylborates .
- Application : The synthesis of phenanthridine-based pharmaceutical compounds . Phenanthridines are heterocyclic compounds known for their anticancer and antitumor properties .
- Methods : A promising synthesis approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . The researchers synthesized 6-(difluoromethyl)phenanthridines by first generating a highly reactive difluoromethyl radical (•CF2H) through the oxidation of aryl-substituted difluoromethylborates .
- Results : Among the tested aryl groups, p-diethylamino-phenyl-substituted borate was stable and produced the corresponding phenanthridine with a reasonable yield of 53% .
- Application : Late-stage difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Application : Introduction of the difluoromethyl group at the meta- or para-position of pyridines . Pyridines are a class of compounds that are widely used in the pharmaceutical industry .
- Methods : The process involves regioselectivity switch, which allows for the introduction of the difluoromethyl group at different positions of the pyridine ring .
- Results : This method provides a new way to synthesize difluoromethylated pyridines, which can be used as building blocks in drug discovery .
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(difluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMGMWFFIVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155755 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-1h-indole | |
CAS RN |
127956-27-8 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




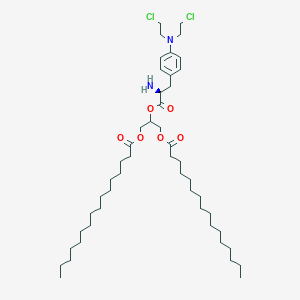
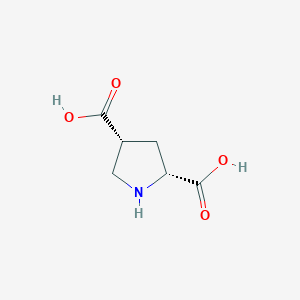
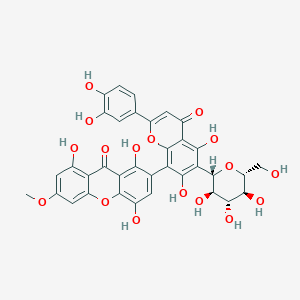

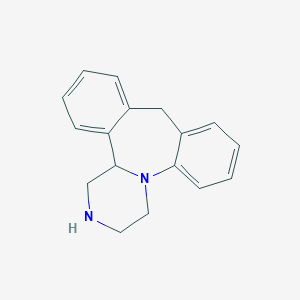
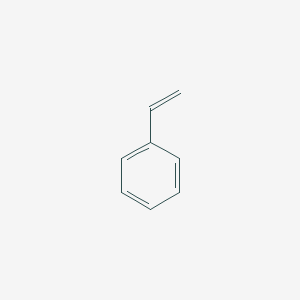
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
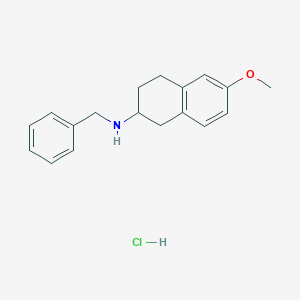

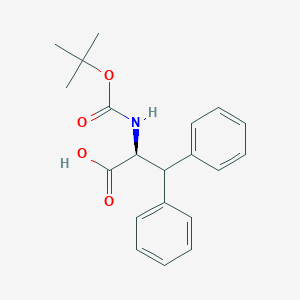

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)